

# Spectroscopic Analysis of 4-Bromo-2,1,3-benzothiadiazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2,1,3-benzothiadiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **4-Bromo-2,1,3-benzothiadiazole**, a key heterocyclic building block in the development of novel pharmaceuticals and organic electronic materials. A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological systems.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Bromo-2,1,3-benzothiadiazole**, compiled from available literature and spectral databases.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **4-Bromo-2,1,3-benzothiadiazole**. The chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule. While specific experimental spectra for the monosubstituted 4-bromo derivative are not readily available in all databases, the expected values can be reliably predicted based on the analysis of the parent compound and its disubstituted analogs.<sup>[1][2]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.8 - 8.0	Doublet of doublets	$J \approx 8.0, 1.0$	H-7
~ 7.6 - 7.7	Triplet	$J \approx 8.0$	H-6
~ 7.4 - 7.5	Doublet of doublets	$J \approx 8.0, 1.0$	H-5

Note: Predicted values are based on the analysis of related benzothiadiazole derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 154	C-7a
~ 153	C-3a
~ 130	C-6
~ 129	C-5
~ 125	C-7
~ 110	C-4

Note: Predicted values are based on the analysis of related benzothiadiazole derivatives and general principles of  $^{13}\text{C}$  NMR spectroscopy.[\[3\]](#)[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups and vibrational modes within the molecule. The spectrum of **4-Bromo-2,1,3-benzothiadiazole** is characterized by absorptions corresponding to the aromatic C-H and C=C stretching, as well as vibrations of the thiadiazole ring and the C-Br bond.

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3100 - 3000	Aromatic C-H Stretch
1600 - 1450	Aromatic C=C Stretch
1400 - 1200	C-N and N-S Stretching
850 - 750	C-H Out-of-plane Bending
700 - 500	C-Br Stretch

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. 2,1,3-Benzothiadiazole and its derivatives are known to exhibit characteristic absorption bands in the UV and visible regions, which are sensitive to substitution and the solvent environment.[5][6][7]

Table 4: UV-Vis Absorption Data

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , M <sup>-1</sup> cm <sup>-1</sup> )
Dichloromethane	~330-350	Not explicitly reported
Dimethylformamide	~340-360	Not explicitly reported

Note: The position of the maximum absorption ( $\lambda_{\text{max}}$ ) can shift depending on the polarity of the solvent (solvatochromism). The values presented are typical for benzothiadiazole derivatives.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For **4-Bromo-2,1,3-benzothiadiazole**, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the <sup>79</sup>Br and <sup>81</sup>Br isotopes).[8][9]

Table 5: Mass Spectrometry Data

m/z	Interpretation
214/216	[M] <sup>+</sup> (Molecular ion)
186/188	[M - N <sub>2</sub> ] <sup>+</sup>
107	[M - Br] <sup>+</sup>
78	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Note: The fragmentation pattern can vary depending on the ionization method used.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **4-Bromo-2,1,3-benzothiadiazole** are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2,1,3-benzothiadiazole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Tune and match the probe for the <sup>1</sup>H frequency.
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum using a standard pulse sequence (e.g., zg30).

- Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Process the spectrum with Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[\[13\]](#)
- **<sup>13</sup>C NMR Acquisition:**
  - Tune and match the probe for the <sup>13</sup>C frequency.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum using a standard pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the expected range for aromatic and heterocyclic carbons (e.g., 0-160 ppm).
  - Use a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).
  - Process the spectrum similarly to the <sup>1</sup>H spectrum and reference the chemical shifts to the solvent peak.[\[14\]](#)

## Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups and vibrational modes.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- **Sample Preparation:**
  - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.

- Grind 1-2 mg of **4-Bromo-2,1,3-benzothiadiazole** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

- Solution Preparation:
  - Prepare a stock solution of **4-Bromo-2,1,3-benzothiadiazole** in a spectroscopic grade solvent (e.g., dichloromethane, DMF) at a known concentration (e.g., 1 mM).
  - Prepare a dilute solution (e.g., 10-50  $\mu\text{M}$ ) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a reference.
  - Fill a matching quartz cuvette with the sample solution.

- Place both cuvettes in the spectrophotometer.
- Record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
- The instrument will automatically correct for the solvent absorption.[\[15\]](#)[\[16\]](#)

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

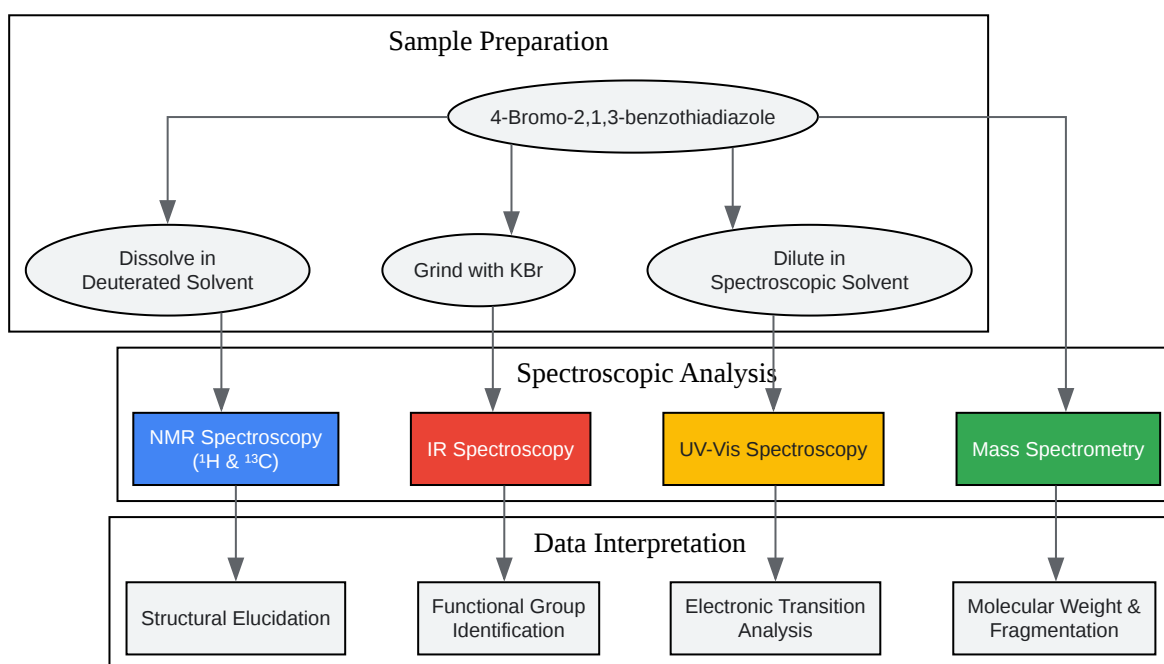
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Procedure (Electron Ionization - GC/MS):

- Sample Introduction:
  - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
  - Inject the solution into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities before it enters the ion source.
- Ionization and Analysis:
  - In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
  - A detector records the abundance of each ion.
- Data Interpretation:
  - Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
  - Pay close attention to the isotopic pattern of bromine-containing fragments.[\[8\]](#)[\[9\]](#)

## Experimental Workflows and Logical Relationships

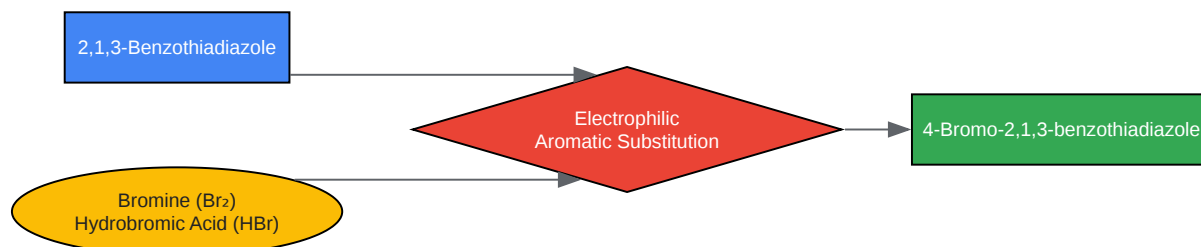
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis and a general synthesis pathway for **4-Bromo-2,1,3-benzothiadiazole**.



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Caption: Workflow for the spectroscopic analysis of **4-Bromo-2,1,3-benzothiadiazole**.





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Caption: General synthesis pathway for **4-Bromo-2,1,3-benzothiadiazole**.<sup>[1]</sup>

This guide provides a foundational understanding of the spectroscopic properties of **4-Bromo-2,1,3-benzothiadiazole**. For researchers and professionals in drug development and materials science, this information is essential for quality control, reaction monitoring, and the rational design of new functional molecules.

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